(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

Catalog No.
S12338743
CAS No.
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

Product Name

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

IUPAC Name

[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3

InChI Key

LCXNPSAJWDXJGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2CO)C

The compound (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is a synthetic organic molecule characterized by its unique isoxazole structure, which consists of a five-membered ring containing both nitrogen and oxygen atoms. This compound features a phenyl group substituted with an ethyl group at the para position, along with a hydroxymethyl group attached to the isoxazole ring. Its molecular formula is C12H15N2O2C_{12}H_{15}N_{2}O_{2}, and it exhibits various physical and chemical properties that are of interest in medicinal chemistry and pharmaceutical applications.

The chemical reactivity of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol can be explored through several types of reactions, including:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a leaving group in the presence of stronger nucleophiles, leading to the formation of various derivatives.
  • Oxidation Reactions: The alcohol functional group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
  • Condensation Reactions: The compound can undergo condensation with other carbonyl-containing compounds to form more complex structures.

These reactions are facilitated by various catalysts or under specific conditions, such as heat or acidic/basic environments.

Research indicates that compounds similar to (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol may exhibit significant biological activities, including:

  • Antimicrobial Properties: Isoxazole derivatives have been studied for their potential to inhibit bacterial growth.
  • Anti-inflammatory Effects: Some isoxazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells.

The biological activity often depends on the specific substituents on the isoxazole ring and their interactions with biological targets.

The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, the isoxazole ring can be formed through cyclization involving an α-haloketone and a nitrile compound.
  • Functionalization Steps: Subsequent steps involve introducing the ethylphenyl group and the hydroxymethyl moiety through substitution reactions.
  • Purification Techniques: The final product is usually purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The applications of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting microbial infections or inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.
  • Biochemical Studies: It can be used as a probe in biochemical assays to explore enzyme interactions or metabolic pathways.

Interaction studies involving (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol often focus on its binding affinity to specific biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how well the compound binds to target proteins, providing insights into its potential efficacy.
  • In Vitro Assays: Experimental setups assess the compound’s effects on cell lines or isolated enzymes to determine its biological activity and mechanism of action.

Such studies are crucial for understanding how this compound may function therapeutically.

Several compounds share structural similarities with (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol, including:

  • 5-Methylisoxazole: Lacks the ethylphenyl substitution but retains similar core properties.
  • Phenylisoxazole Derivatives: Variations include different alkyl groups on the phenyl ring, affecting their biological activities.
  • Isoxazole Carboxylic Acids: These compounds have carboxylic acid functionalities that may enhance solubility and reactivity.

Comparison Table

Compound NameStructure FeaturesBiological Activity
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanolEthyl group on phenyl, hydroxymethyl groupAntimicrobial, anti-inflammatory
5-MethylisoxazoleBasic isoxazole structureLimited biological activity
Phenylisoxazole DerivativesVarying alkyl substitutionsVariable activities based on substituents
Isoxazole Carboxylic AcidsCarboxylic acid functional groupEnhanced solubility, diverse activities

This comparison highlights the unique aspects of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol, particularly its potential for diverse biological applications due to its specific structural features.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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